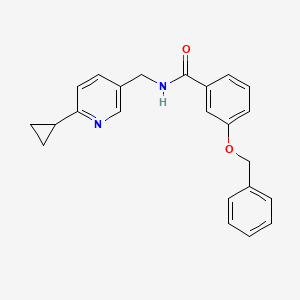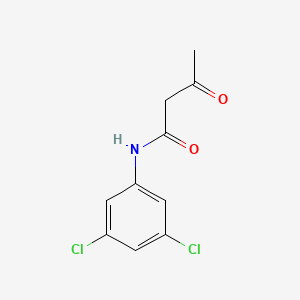![molecular formula C16H24ClNO3S B2858137 [(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine CAS No. 898654-75-6](/img/structure/B2858137.png)
[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine is an organic compound that features a sulfonamide group attached to a cyclohexylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-ethoxybenzenesulfonyl chloride and cyclohexylethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Applications De Recherche Scientifique
[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of [(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways, leading to therapeutic effects in medicinal applications.
Comparaison Avec Des Composés Similaires
[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine can be compared with similar compounds such as:
[(4-Chloro-3-ethoxyphenyl)sulfonyl]methylamine: This compound has a similar structure but with a methyl group instead of a cyclohexyl group, leading to different physical and chemical properties.
[(4-Chloro-3-ethoxyphenyl)sulfonyl]propylamine: The propyl group in this compound affects its solubility and reactivity compared to the cyclohexyl derivative.
[(4-Chloro-3-ethoxyphenyl)sulfonyl]butylamine: The butyl group provides different steric and electronic effects, influencing the compound’s interactions with biological targets.
Propriétés
IUPAC Name |
4-chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-3-18(13-8-6-5-7-9-13)22(19,20)14-10-11-15(17)16(12-14)21-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDYFBBHNZJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2858054.png)







![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2858070.png)


![N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide](/img/structure/B2858074.png)

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)
